Cas no 866349-53-3 (8-fluoro-3-(4-fluorophenyl)-5-(3-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline)

8-fluoro-3-(4-fluorophenyl)-5-(3-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質
名前と識別子
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- 8-fluoro-3-(4-fluorophenyl)-5-(3-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline
- AKOS001814525
- 866349-53-3
- 8-fluoro-3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- 8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
- F1603-0037
- 8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 5H-Pyrazolo[4,3-c]quinoline, 8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-
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- インチ: 1S/C24H17F2N3/c1-15-3-2-4-16(11-15)13-29-14-21-23(17-5-7-18(25)8-6-17)27-28-24(21)20-12-19(26)9-10-22(20)29/h2-12,14H,13H2,1H3
- InChIKey: UIYGEIHSEOBTOA-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC(C)=C2)C2=C(C=C(F)C=C2)C2=NN=C(C3=CC=C(F)C=C3)C2=C1
計算された属性
- 精确分子量: 385.13905388g/mol
- 同位素质量: 385.13905388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 3
- 複雑さ: 552
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 30.7Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 508.6±60.0 °C(Predicted)
- 酸度系数(pKa): 10.19±0.20(Predicted)
8-fluoro-3-(4-fluorophenyl)-5-(3-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1603-0037-25mg |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866349-53-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1603-0037-2μmol |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866349-53-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1603-0037-20μmol |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866349-53-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1603-0037-75mg |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866349-53-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1603-0037-30mg |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866349-53-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1603-0037-10mg |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866349-53-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1603-0037-2mg |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866349-53-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1603-0037-50mg |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866349-53-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1603-0037-5μmol |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866349-53-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1603-0037-10μmol |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866349-53-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
8-fluoro-3-(4-fluorophenyl)-5-(3-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
8-fluoro-3-(4-fluorophenyl)-5-(3-methylphenyl)methyl-5H-pyrazolo4,3-cquinolineに関する追加情報
8-Fluoro-3-(4-Fluorophenyl)-5-(3-Methylphenyl)methyl-5H-Pyrazolo[4,3-c]Quinoline: A Comprehensive Overview
The compound with CAS No 866349-53-3, commonly referred to as 8-fluoro-3-(4-fluorophenyl)-5-(3-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug discovery. This molecule belongs to the class of pyrazoloquinolines, which are known for their versatile biological activities and structural diversity.
Pyrazolo[4,3-c]quinoline derivatives have been extensively studied for their role in modulating various biological targets, including kinases, proteases, and ion channels. The presence of fluorine substituents at positions 8 and 4 of the phenyl ring enhances the molecule's lipophilicity and stability, making it a promising candidate for therapeutic interventions. Recent studies have highlighted the potential of this compound in anti-cancer drug development, particularly in targeting specific oncogenic pathways.
The synthesis of 8-fluoro-3-(4-fluorophenyl)-5-(3-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline involves a multi-step process that includes nucleophilic aromatic substitution and cyclization reactions. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring its suitability for preclinical studies. The molecule's structure is characterized by a fused pyrazole and quinoline ring system, which contributes to its unique electronic properties.
One of the most notable applications of this compound is its role as a kinase inhibitor. Recent findings suggest that it exhibits potent inhibitory activity against key enzymes involved in cell proliferation and survival, such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphatidylinositol 3-Kinase). These properties make it a valuable tool in the development of targeted therapies for cancers with specific genetic mutations.
In addition to its pharmacological applications, 8-fluoro-3-(4-fluorophenyl)-5-(3-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline has also been explored for its potential in neuroprotective therapies. Studies indicate that it may possess anti-inflammatory and antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The structural versatility of this compound allows for further modifications to enhance its bioavailability and efficacy. Researchers are currently investigating the effects of substituting different groups at various positions on the molecule to optimize its pharmacokinetic properties. These efforts are expected to pave the way for more effective drug candidates in the near future.
In conclusion, 8-fluoro-3-(4-fluorophenyl)-5-(3-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with promising biological activities, positions it as a key player in the development of novel therapeutic agents. Continued research into its properties and applications will undoubtedly contribute to breakthroughs in medicine and related fields.
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